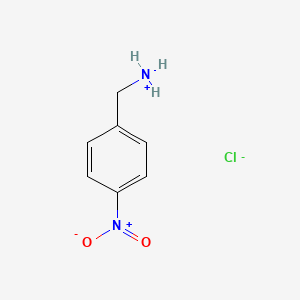

p-Nitrobenzylamine hydrochloride

Description

BenchChem offers high-quality p-Nitrobenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrobenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)methylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIXZZMSWYOQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[NH3+])[N+](=O)[O-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7409-30-5 (Parent) | |

| Record name | Benzylamine, p-nitro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18600-42-5 | |

| Record name | Benzenemethanamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, p-nitro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-nitrobenzylammonium hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: p-Nitrobenzylamine Hydrochloride (CAS 18600-42-5)

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental reproducibility, and authoritative referencing.

Structural Utility, Synthetic Pathways, and Application Protocols

Executive Summary

p-Nitrobenzylamine hydrochloride (CAS 18600-42-5) serves as a critical bifunctional building block in medicinal chemistry and materials science. Distinguished by the coexistence of a primary amine and a strongly electron-withdrawing nitro group, it functions as a versatile "masked" aniline equivalent (post-reduction) and a robust linker for structure-activity relationship (SAR) probing. This guide analyzes its physicochemical profile, validated synthesis routes, and specific utility in modifying carbon nanostructures and active-site mapping of monoamine oxidases.

Physicochemical Profile & Identity

The hydrochloride salt form is the preferred storage state due to the oxidative instability of the free amine. The electron-withdrawing nature of the para-nitro group significantly alters the basicity of the benzylic amine compared to the unsubstituted benzylamine.

| Property | Specification |

| IUPAC Name | (4-Nitrophenyl)methanamine hydrochloride |

| CAS Number | 18600-42-5 |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | ~265°C (decomposition) |

| Solubility | High: Water, Methanol, DMSO; Low: DCM, Hexanes |

| pKa (Conjugate Acid) | ~8.5 (Estimated) – Lower than benzylamine (9.[1][2][3][4][5][6][7][8]33) due to -I/-M effect of NO₂ |

| Storage Conditions | Desiccate at RT or 4°C; Hygroscopic |

Synthetic Pathways & Reaction Engineering

To ensure high purity and yield, two primary synthetic routes are established. The choice depends on the starting material availability and tolerance for metal catalysts.

3.1 Route A: Selective Reduction of p-Nitrobenzonitrile (Modern)

This method avoids the over-reduction to the aniline, preserving the nitro group.

-

Reagents: p-Nitrobenzonitrile, TMDS (1,1,3,3-Tetramethyldisiloxane), Ti(Oi-Pr)₄ (Titanium isopropoxide).

-

Mechanism: Hydrosilylation catalyzed by Titanium.

-

Advantage: Chemoselective reduction of the nitrile to the primary amine without affecting the nitro moiety.

3.2 Route B: Delépine Reaction (Classical)

Ideal for avoiding metal contamination in pharmaceutical intermediates.

-

Reagents: p-Nitrobenzyl bromide, Hexamethylenetetramine (Hexamine), HCl.

-

Mechanism: Formation of a quaternary ammonium salt (Sommelet reaction intermediate) followed by acid hydrolysis.

-

Advantage: High purity; the quaternary salt precipitates, allowing easy removal of impurities before hydrolysis.

Figure 1: Comparative synthetic pathways for p-Nitrobenzylamine HCl focusing on chemoselectivity.

Applications in Drug Discovery & Materials Science

4.1 Medicinal Chemistry: Active Site Probing

p-Nitrobenzylamine is utilized to probe the electronic environment of enzyme active sites, specifically Monoamine Oxidase B (MAO-B) . The nitro group acts as a spectroscopic reporter and an electronic sink, altering the binding kinetics compared to unsubstituted benzylamine.

-

Mechanism: The compound binds to the "aromatic cage" (Tyr398/Tyr435) of MAO-B.[5] The electron-deficient ring interacts via

-

4.2 Materials Science: Carbon Nanotube Functionalization

The compound is used to derivatize Multi-Walled Carbon Nanotubes (MWCNTs) without disrupting the

-

Protocol: Stirring MWCNTs in an acetonitrile solution of p-nitrobenzylamine (10 mM).

-

Interaction: The nitro-aromatic ring intercalates or

-stacks onto the graphitic surface. -

Utility: This creates amine-functionalized surfaces amenable to further covalent coupling (e.g., attaching proteins or sensors) while maintaining the conductive properties of the CNTs [2].

Experimental Protocols (Self-Validating)

5.1 Protocol: Conversion to Free Base (In-Situ)

For reactions requiring the nucleophilic free amine (e.g., amide coupling), the hydrochloride salt must be neutralized.

-

Context: The HCl salt is stable but non-nucleophilic.

-

Step 1: Suspend 1.0 eq of p-Nitrobenzylamine HCl in Dichloromethane (DCM).

-

Step 2: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Observation: The suspension will clear as the organic-soluble free base is liberated and the TEA-HCl salt forms (which may remain soluble or precipitate depending on concentration).

-

Validation: Verify pH of the aqueous micro-layer (if using biphasic) is >10.

5.2 Protocol: Analytical Characterization (NMR)

To verify identity, look for the characteristic downfield shift of the benzylic protons due to the nitro group.

-

** Solvent:** DMSO-d6 (preferred for salt solubility).

-

¹H NMR (400 MHz, DMSO-d6):

- 8.60 (br s, 3H, -NH₃⁺) – Disappears on D₂O shake.

- 8.25 (d, J=8.5 Hz, 2H, Ar-H ortho to NO₂).

- 7.75 (d, J=8.5 Hz, 2H, Ar-H meta to NO₂).

- 4.20 (s, 2H, Ar-CH₂-N).

-

Interpretation: The A2B2 aromatic system is distinct. The benzylic singlet at 4.20 ppm is significantly deshielded compared to benzylamine (~3.8 ppm).

Figure 2: Workflow for generating the reactive free amine species from the stable hydrochloride salt.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).

-

PPE: N95 dust mask (solid is fine powder), nitrile gloves, and safety goggles.

-

Incompatibility: Strong oxidizing agents.[7] Reacts violently with acid chlorides if not properly buffered.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[8]

References

-

Akyüz, M. A., et al. (2007). "The aromatic cage in the active site of monoamine oxidase B: effect on the structural and electronic properties of bound benzylamine and p-nitrobenzylamine." Journal of Neural Transmission, 114(6), 693-698.[5]

-

Wildgoose, G. G., et al. (2005). "Graphite powder and multiwalled carbon nanotubes chemically modified with 4-nitrobenzylamine." ChemPhysChem, 6(2), 352-362.[5]

-

ChemicalBook. (2024).[7] "Synthesis of 4-Nitrobenzylamine hydrochloride from p-Nitrobenzonitrile."

-

PubChem. (2025).[2][6][9] "4-Nitrobenzylammonium hydrochloride | C7H9ClN2O2."[1][2][3][9] National Library of Medicine.[6][9] [9]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-硝基苯甲胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. p-Nitrobenzylamine hydrochloride | C7H8ClN2O2- | CID 24190678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 4-Nitrobenzylammonium hydrochloride | C7H9ClN2O2 | CID 29146 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 4-Nitrobenzylamine Hydrochloride in High-Fidelity Synthesis

Document Control:

-

Subject: 4-Nitrobenzylamine Hydrochloride (CAS: 18600-42-5)[1][2][3][4][5][6][7]

-

Classification: Synthetic Intermediate / Reagent Grade

Executive Summary

4-Nitrobenzylamine hydrochloride (

Physicochemical Profile & Molecular Identity

Precise stoichiometry is required for yield calculations in convergent synthesis. The hydrochloride salt is preferred over the free base due to its resistance to oxidative degradation and enhanced shelf-life.

Critical Parameters Table

| Parameter | Value | Technical Note |

| IUPAC Name | (4-Nitrophenyl)methanamine hydrochloride | |

| CAS Number | 18600-42-5 | Distinct from free base (CAS 7409-30-5) |

| Molecular Formula | Often written as | |

| Molecular Weight | 188.61 g/mol | Base MW (152.[1][2][5][8]15) + HCl (36.46) |

| Melting Point | ~265 °C (decomposition) | High lattice energy indicates strong ionic character |

| Solubility | Methanol, Water, DMSO | Poor solubility in non-polar organics (Hexane, DCM) |

| pKa (Conjugate Acid) | ~8.5 - 9.0 (Estimated) | Lower than benzylamine (~9.3) due to electron-withdrawing |

Structural Logic

The para-nitro group exerts a strong electron-withdrawing effect (

Synthetic Utility & Mechanism

In drug discovery, 4-nitrobenzylamine is rarely the final endpoint. It functions primarily as a Masked Aniline Linker .

The "Latent Aniline" Strategy

The nitro group (

-

Couple the benzylic amine to a pharmacophore.

-

Perform diverse chemistry on the scaffold.

-

Selectively reduce the

group to an aniline ( -

Derivatize the new aniline (e.g., urea formation, sulfonylation).

Validated Synthesis Workflow (Diagram)

The following Graphviz diagram illustrates the modern synthesis of 4-nitrobenzylamine HCl via chemoselective reduction, contrasting it with the classical Gabriel synthesis.

Figure 1: Comparative synthetic routes. The Titanium-mediated reduction of nitriles is preferred for its atom economy and avoidance of lachrymatory benzyl bromides.

Validated Experimental Protocols

Preparation from 4-Nitrobenzonitrile (Recommended)

This protocol avoids the use of 4-nitrobenzyl bromide (a potent lachrymator) and utilizes Titanium(IV) isopropoxide to activate the nitrile.

Reagents:

-

4-Nitrobenzonitrile (1.0 eq)[9]

-

Tetramethyldisiloxane (TMDS) (1.0 eq) or PMHS[9]

-

Titanium(IV) isopropoxide (

) (1.0 eq)[9] -

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Activation: In a nitrogen-purged reactor, dissolve 4-nitrobenzonitrile in toluene. Add

. -

Reduction: Add TMDS dropwise. Heat to 60°C for 24 hours. Observation: Solution turns from colorless to dark black/blue, indicating active Ti-species.

-

Hydrolysis: Cool to room temperature. Slowly add 1M HCl (1.5 eq) to hydrolyze the silylamine intermediate. Caution: Exothermic.

-

Isolation: Concentrate the biphasic mixture. The hydrochloride salt often precipitates or can be recrystallized from Ethanol/Diethyl Ether.

-

Purification: Wash the solid with pentane to remove siloxane byproducts.

Analytical Validation (QC)

To ensure the integrity of the salt before use in expensive drug coupling steps, verify the following:

-

1H NMR (300 MHz, DMSO-d6):

-

8.60 (br s, 3H,

-

8.25 (d,

-

7.75 (d,

-

4.20 (s, 2H,

-

Interpretation: The distinct AA'BB' aromatic pattern confirms 1,4-substitution.

-

8.60 (br s, 3H,

-

HPLC Condition (Purity Check):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 270 nm (Nitro absorbance).

-

Applications in Drug Development & Materials

Case Study: Purine Analogs

4-Nitrobenzylamine is utilized to synthesize

Surface Functionalization (Nanotechnology)

In materials science, the diazonium salt derived from 4-nitrobenzylamine (after reduction) is used to graft organic layers onto Carbon Nanotubes (CNTs) and graphite.

-

Mechanism: The nitro-amine is grafted, then the nitro group is electrochemically reduced to an amine on the surface, creating a "chemical handle" for further attachment of enzymes or sensors.

Handling & Safety (HSE)

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

-

Incompatibility: Strong oxidizing agents.[1] Upon basification, the free amine can absorb

from the air to form carbamates; keep under inert atmosphere when neutralized.

References

-

Sigma-Aldrich. Product Specification: 4-Nitrobenzylamine hydrochloride.[7] Retrieved from .

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11252467, 4-Nitrobenzylamine hydrochloride. Retrieved from .

-

Wildgoose, G. G., et al. (2005). Graphite powder and multiwalled carbon nanotubes chemically modified with 4-nitrobenzylamine. ChemPhysChem, 6(2), 352-362. Retrieved from .

- Laval, G., & Golding, B. T. (2003).One-pot synthesis of amines from nitriles using titanium(IV) isopropoxide and silanes. Synlett. (General protocol reference for Section 4.1).

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenesci.com [angenesci.com]

- 4. 4-Nitrobenzylamine hydrochloride | CAS 18600-42-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. prepchem.com [prepchem.com]

- 9. 4-Nitrobenzylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

4-Nitrobenzylamine HCl chemical structure and IUPAC name

An In-depth Technical Guide to 4-Nitrobenzylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction

4-Nitrobenzylamine hydrochloride is a significant chemical intermediate, playing a crucial role as a versatile building block in organic synthesis and various research applications. Its unique structure, featuring a nitro group and a primary amine on a benzyl backbone, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and materials for advanced technologies. This guide provides a comprehensive overview of 4-nitrobenzylamine hydrochloride, covering its chemical structure, physicochemical properties, synthesis, applications, and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Chemical Identity and Structure

The foundational aspects of 4-nitrobenzylamine hydrochloride are its chemical structure and nomenclature, which dictate its reactivity and potential applications.

IUPAC Name: (4-nitrophenyl)methanamine;hydrochloride[1]

Synonyms: 4-Nitrobenzylamine HCl, (4-Nitrophenyl)methanamine hydrochloride, p-Nitrobenzylamine hydrochloride[2][3][4]

CAS Number: 18600-42-5[1][5][6]

Molecular Formula: C₇H₉ClN₂O₂[1][5][6]

The structure of 4-nitrobenzylamine hydrochloride consists of a benzylamine core where the benzene ring is substituted with a nitro group (-NO₂) at the para (4-) position. The amine group is protonated by hydrochloric acid to form the hydrochloride salt, which enhances the compound's stability and solubility in certain solvents.

Caption: Chemical structure of 4-Nitrobenzylamine hydrochloride.

Physicochemical Properties

The physical and chemical properties of 4-nitrobenzylamine hydrochloride are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 188.61 g/mol | [1][5][6] |

| Appearance | Solid | [2] |

| Melting Point | ~265 °C (decomposes) | [5][7] |

| Boiling Point | 297.5 °C at 760 mmHg | [5] |

| Flash Point | 133.7 °C | [5] |

| Solubility | Soluble in a 1:1 mixture of methanol and glacial acetic acid (25 mg/mL) | [2][5] |

| Vapor Pressure | 0.00135 mmHg at 25°C | [5] |

Synthesis and Manufacturing

A common laboratory-scale synthesis of 4-nitrobenzylamine hydrochloride involves the reduction of p-nitrobenzonitrile. The following protocol is adapted from established procedures.[8]

Experimental Protocol: Synthesis from p-Nitrobenzonitrile

Objective: To synthesize 4-nitrobenzylamine hydrochloride via the reduction of p-nitrobenzonitrile.

Materials:

-

p-Nitrobenzonitrile

-

Toluene

-

Tetramethyldisiloxane (TMDS) or Polymethylhydrosiloxane (PMHS)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

1 M Hydrochloric acid (HCl)

-

Pentane

-

Ethanol

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve p-nitrobenzonitrile (1.0 g, 5.1 mmol) in 6.0 mL of toluene.

-

Addition of Reagents: To the solution, add TMDS (900 μL, 5.1 mmol) or PMHS (610 μL, 10.2 mmol) followed by Ti(Oi-Pr)₄ (1.5 mL, 5.1 mmol) at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for up to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The solution will gradually turn from colorless to black.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture by adding 1 M aqueous HCl (7.7 mL, 1.5 eq.) to obtain a clear solution.

-

Isolation of Crude Product: Concentrate the crude product under reduced pressure using a rotary evaporator.

-

Purification: Filter the resulting solid and wash it with pentane (3 x 50 mL).

-

Final Product: Dissolve the washed solid in ethanol and then concentrate the filtrate under reduced pressure to yield the final product, 4-nitrobenzylamine hydrochloride.[8]

Causality of Experimental Choices:

-

Inert Atmosphere: The use of nitrogen protection is crucial to prevent the oxidation of the reagents and intermediates, ensuring a higher yield and purity of the product.

-

Reducing Agent and Catalyst: TMDS or PMHS serves as the reducing agent, while Ti(Oi-Pr)₄ acts as a catalyst to facilitate the reduction of the nitrile group to a primary amine. This combination offers a chemoselective reduction under relatively mild conditions.

-

Acidification: The addition of hydrochloric acid is twofold: it quenches the reaction and protonates the resulting 4-nitrobenzylamine to form the hydrochloride salt, which often aids in its precipitation and purification.

Caption: Workflow for the synthesis of 4-Nitrobenzylamine HCl.

Applications in Research and Development

4-Nitrobenzylamine hydrochloride serves as a key intermediate in several areas of chemical research and development.

-

Organic Synthesis: It is a fundamental building block for introducing the 4-nitrobenzylamine moiety into larger molecules. The primary amine can undergo a variety of reactions, such as acylation, alkylation, and Schiff base formation, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

-

Pharmaceutical Development: This compound has been utilized in the preparation of purine derivatives.[3][7] Specifically, it was used in the synthesis of 2-fluoro-6-(4-nitrobenzylamino)purine.[2] Purine analogs are a well-established class of compounds with a broad range of biological activities, including antiviral and anticancer properties. The 4-nitrobenzyl group can influence the molecule's binding affinity to biological targets.

-

Materials Science: 4-Nitrobenzylamine hydrochloride has been employed in the chemical modification of graphite powder and multi-walled carbon nanotubes.[2][3][7] Such modifications can alter the surface properties of these materials, enhancing their dispersibility, and introducing functional groups for further applications, such as in sensors or composite materials.

Analytical Characterization

The identity and purity of 4-nitrobenzylamine hydrochloride are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of the protons and carbons in the molecule.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H bonds of the ammonium salt, the aromatic C-H bonds, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Raman Spectroscopy: Raman spectra can also be used for structural characterization.[1]

Safety and Handling

4-Nitrobenzylamine hydrochloride is classified as a hazardous substance and requires careful handling to minimize risk.

GHS Hazard Classification:

Precautionary Measures:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10][13]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][13]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][13]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][13]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[13]

It is imperative to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.[10][13]

Conclusion

4-Nitrobenzylamine hydrochloride is a valuable and versatile chemical intermediate with significant applications in organic synthesis, drug discovery, and materials science. Its synthesis from readily available starting materials and its unique combination of reactive functional groups make it an important tool for chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

PubChem. (n.d.). 4-Nitrobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-nitrobenzylammonium HCL. Retrieved from [Link]

-

SLS. (n.d.). 4-Nitrobenzylamine hydrochlori. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Nitrobenzylamine Hydrochloride 98.0%(HPLC). Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-α-Methyl-4-nitrobenzylamine hydrochloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzylammonium hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzylamine 97 18600-42-5 [sigmaaldrich.com]

- 3. pure-synth.com [pure-synth.com]

- 4. 4-硝基苯甲胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 4-Nitrobenzylamine hydrochloride | CAS 18600-42-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 4-Nitrobenzylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Nitrobenzylamine hydrochloride(18600-42-5) 1H NMR [m.chemicalbook.com]

- 10. fishersci.ie [fishersci.ie]

- 11. 4-Nitrobenzylamine Hydrochloride | 18600-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 4-Nitrobenzylammonium hydrochloride | C7H9ClN2O2 | CID 29146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

difference between p-Nitrobenzylamine and p-Nitrobenzylamine hydrochloride

Comparative Technical Guide: -Nitrobenzylamine vs. -Nitrobenzylamine Hydrochloride

Executive Summary

In drug development and organic synthesis, the choice between

-

The HCl Salt (CAS 18600-42-5) is the industry standard for storage and handling . It is a robust, shelf-stable solid that resists oxidation and atmospheric carbonylation. However, it is a "masked" nucleophile and is chemically inert in nucleophilic substitution reactions until deprotonated.

-

The Free Base (CAS 7409-30-5) is the reactive species . It possesses the active lone pair required for nucleophilic attack (e.g., reductive amination, amide coupling). It is significantly less stable, prone to oxidation, and typically generated in situ or immediately prior to use.

This guide provides the physicochemical data, decision frameworks, and protocols necessary to navigate between these two forms effectively.

Physicochemical Comparative Analysis

The fundamental difference lies in the protonation state of the benzylic amine. The electron-withdrawing nitro group (

Table 1: Core Property Comparison

| Feature | ||

| CAS Number | 7409-30-5 | 18600-42-5 |

| Formula | ||

| Molar Mass | 152.15 g/mol | 188.61 g/mol |

| Physical State | Pale yellow solid | White to light yellow crystalline powder |

| Melting Point | 117–119 °C | ~265 °C (decomposes) |

| Solubility | Organic solvents (DCM, EtOAc, THF) | Water, Methanol, DMSO |

| pKa (Conjugate Acid) | ~8.36 (Predicted) | N/A (Already protonated) |

| Reactivity | Active Nucleophile (Ready to react) | Latent Nucleophile (Requires Base) |

| Primary Risk | Oxidation, Carbamate formation ( | Hygroscopic (keep dry) |

Structural Insight: The "Masked" Nucleophile

In the hydrochloride salt, the nitrogen atom is quaternary (

-

Implication: You cannot use the salt directly in an alkylation or acylation reaction without adding an auxiliary base (e.g., Triethylamine, DIPEA, or Carbonate) to "unmask" the nitrogen.

Decision Framework: Which Form to Select?

The choice of reagent depends heavily on the solvent system and the sensitivity of the other reagents in your pathway.

Diagram 1: Selection Logic Tree

Caption: Logical flow for selecting the appropriate starting material based on solvent compatibility and substrate sensitivity.

Experimental Protocols

Protocol A: In-Situ Activation (Standard Use)

Use this when running standard amide couplings or reductive aminations in organic solvents.

Context: You have the stable HCl salt but need to react it with an acid chloride or activated ester in Dichloromethane (DCM).

-

Suspension: Suspend 1.0 equiv of

-Nitrobenzylamine HCl in DCM. (Note: It will likely not dissolve completely). -

Activation: Add 1.1–1.5 equiv of a tertiary amine base (Triethylamine or DIPEA).

-

Observation: The suspension will often clear up or change texture as the free base is liberated and dissolves, while Triethylamine-HCl precipitates (depending on concentration).

-

-

Reaction: Add your electrophile immediately.

Protocol B: Isolation of Free Base (Extraction)

Use this when your reaction cannot tolerate amine salts or requires strictly salt-free conditions.

Context: Converting 5g of Salt to Free Base.

-

Dissolution: Dissolve 5.0 g (26.5 mmol) of

-Nitrobenzylamine HCl in 50 mL of distilled water. -

Basification: Place the vessel in an ice bath. Slowly add 10% NaOH or saturated

solution with stirring until pH > 10.-

Observation: The solution will become cloudy as the free base (which is water-insoluble) precipitates.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentration: Filter and evaporate the solvent under reduced pressure.

-

Result: A pale yellow solid (MP ~117°C). Use immediately or store under inert gas.

-

Diagram 2: Salt-to-Base Conversion Workflow

Caption: Step-by-step chemical workflow for isolating the reactive free base from the stable hydrochloride precursor.

Stability & Safety Profile

Stability (The "Shelf-Life" Factor)

-

HCl Salt: Highly stable. Can be stored at room temperature for years if kept dry. It is hygroscopic; moisture absorption can lead to clumping but rarely chemical degradation.

-

Free Base: Thermodynamically unstable relative to the salt.

-

Oxidation: The benzylic amine is susceptible to oxidation by atmospheric oxygen, leading to the formation of imines or aldehydes over time, turning the solid dark yellow/brown.

-

Carbamate Formation: Like many primary amines, it reacts with atmospheric

to form carbamates.

-

Safety (E-E-A-T)

-

Toxicology: Both forms are skin and eye irritants. The nitro group is a potential metabolic alert for mutagenicity (Ames positive in some strains), though less reactive than nitro-aromatics without the methylene spacer.

-

Handling:

-

Always handle the Free Base in a fume hood due to potential volatility and inhalation risk of fine dust.

-

The Salt is generally safer to weigh out as it is less volatile and forms heavier crystals.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29147, 4-Nitrobenzylamine. Retrieved from [Link]

Methodological & Application

p-Nitrobenzylamine hydrochloride reductive amination protocol

Application Note: Chemoselective Reductive Amination of p-Nitrobenzylamine Hydrochloride

Executive Summary

This application note details the protocol for the reductive alkylation of p-nitrobenzylamine hydrochloride. The core challenge in this transformation is the chemoselective reduction of the intermediate imine without reducing the nitro (

While catalytic hydrogenation (

Chemical Strategy & Mechanism

The Chemoselectivity Challenge

The nitro group is an electron-withdrawing group that is susceptible to reduction under vigorous conditions.

-

Avoid: Lithium Aluminum Hydride (

) – reduces -

Avoid: Catalytic Hydrogenation (

) – reduces -

Select: Sodium Triacetoxyborohydride (

) – Sterically crowded and electron-deficient boron center reduces hydridic activity, making it inert toward

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then irreversibly reduced.

-

Free-Basing: The hydrochloride salt is neutralized in situ (using DIPEA or

) to release the nucleophilic amine. -

Condensation: The amine attacks the carbonyl carbon.

-

Reduction: STAB delivers a hydride to the C=N bond.

Figure 1: Mechanistic pathway for the reductive amination using STAB.

Materials & Equipment

| Reagent | Role | Stoichiometry | Notes |

| p-Nitrobenzylamine HCl | Substrate | 1.0 equiv | Hygroscopic; store in desiccator. |

| Aldehyde / Ketone | Electrophile | 1.0 - 1.2 equiv | Excess helps drive conversion. |

| Sodium Triacetoxyborohydride (STAB) | Reductant | 1.4 - 1.6 equiv | Moisture sensitive. Do not use if "gooey." |

| DIPEA (Hünig's Base) | Base | 1.0 - 1.1 equiv | Essential to free the amine salt. |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 equiv | Optional; accelerates imine formation. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Preferred for STAB stability. |

| Dichloromethane (DCM) | Solvent | - | Alternative, but slower reaction rates.[1] |

Detailed Protocol (STAB Method)

This protocol is optimized for 1.0 mmol scale. Scale up linearly.

Phase 1: Preparation & Imine Formation

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Add p-nitrobenzylamine HCl (188.6 mg, 1.0 mmol) to the flask.

-

Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE) (5 mL).

-

Note: The salt may not fully dissolve. This is acceptable; it will dissolve as it reacts.

-

-

Neutralization: Add DIPEA (174 µL, 1.0 mmol). Stir for 5–10 minutes. The suspension should clear or become finer as the free amine is generated.

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.0 – 1.1 mmol).

-

Optimization: If the substrate is a sterically hindered ketone, add Acetic Acid (60 µL, 1.0 mmol) and stir for 30–60 minutes before adding the reducing agent to allow imine equilibrium to establish.

-

Phase 2: Reduction

-

Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (297 mg, 1.4 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature (20–25°C) under inert atmosphere.

-

Time: Aldehydes typically require 1–4 hours. Ketones may require 12–24 hours.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde/ketone.

-

QC Check: Ensure the mass spectrum shows M+1 for the product and no M-29 peak (which would indicate reduction of the nitro group to an amine, M-30+1).

-

Phase 3: Workup & Purification

-

Quench: Slowly add saturated aqueous

(10 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench remaining borohydride and neutralize acetic acid. -

Extraction: Transfer to a separatory funnel. Extract with DCM (

mL). -

Wash: Wash combined organics with Brine (10 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography.

-

Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH.

-

Note: The secondary amine product may streak on silica. Add 1%

to the eluent if necessary.

-

Troubleshooting & Optimization

If the standard protocol yields low conversion or solubility issues, follow this decision logic:

Figure 2: Decision tree for solubility and reactivity optimization.

Critical Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Conversion (Ketones) | Steric hindrance prevents imine formation. | Use Titanium(IV) isopropoxide ( |

| Insoluble Amine Salt | DCE is too non-polar. | Switch solvent to THF or add minimal DMF . Avoid Methanol with STAB (decomposes reagent). |

| Nitro Reduction Observed | Reducing agent too strong or contaminated. | Ensure you are not using |

| Dialkylation (Over-reaction) | Primary amine product reacts with aldehyde again. | This protocol targets secondary amines.[1][2][3][4] If dialkylation is the goal, use >2.5 eq aldehyde. If mono-alkylation is the goal, ensure slow addition of aldehyde or use excess amine. |

Safety & Handling

-

p-Nitrobenzylamine: Nitro compounds can be energetic. While this specific derivative is generally stable, avoid subjecting it to high heat (>100°C) or friction.

-

STAB: Evolves hydrogen gas upon quenching and acetic acid upon reaction. Perform all operations in a fume hood.

-

DCE: A suspected carcinogen. Handle with double nitrile gloves.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404.

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. US5508404A - Reductive amination process - Google Patents [patents.google.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Amide Coupling Reactions Using 4-Nitrobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern chemistry, most notably providing the foundational linkage of peptides and proteins. Its remarkable stability and structural role have made it one of the most frequently formed bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, a vast array of coupling reagents has been developed to facilitate this transformation under mild conditions. This guide focuses on a robust and widely applicable method for amide bond formation using carbodiimide chemistry, specifically tailored for the coupling of carboxylic acids with 4-Nitrobenzylamine hydrochloride.

4-Nitrobenzylamine is a valuable building block in medicinal chemistry, often incorporated as a linker or a precursor to the corresponding aniline derivative. Its hydrochloride salt form ensures stability and ease of handling. However, this salt form necessitates specific considerations in the coupling reaction, primarily the liberation of the free amine to enable its nucleophilic attack on the activated carboxylic acid. This protocol will detail a reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, Hydroxybenzotriazole (HOBt), and a non-nucleophilic base to achieve efficient amide synthesis.

Mechanistic Pillars of Carbodiimide-Mediated Amide Coupling

The success of an amide coupling reaction hinges on the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. Carbodiimides, such as EDC, are highly effective dehydrating agents that achieve this activation.[3] The generally accepted mechanism, particularly when additives are used, proceeds through several key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the central carbon of the protonated carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to rearrangement into an unreactive N-acylurea byproduct, which can lower the yield.[4]

-

Role of the Additive (HOBt): To mitigate the formation of the N-acylurea side product and reduce potential racemization at chiral centers, an additive like HOBt is introduced.[4] HOBt rapidly reacts with the O-acylisourea intermediate to form an active HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.[4]

-

Nucleophilic Attack by the Amine: The free amine, in this case, 4-nitrobenzylamine, then attacks the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt, allowing it to participate in the catalytic cycle again.

-

Neutralization of the Amine Salt: Since 4-Nitrobenzylamine is supplied as a hydrochloride salt, it exists in its protonated, non-nucleophilic ammonium form. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the hydrochloride salt and generate the free amine in situ, enabling it to participate in the coupling reaction.[5][6]

Diagram of the EDC/HOBt Coupling Mechanism

Caption: EDC/HOBt mediated amide coupling workflow.

Expertise & Experience: Causality Behind Experimental Choices

The protocol provided below is designed for robustness and high yield. Herein, we explain the reasoning behind the selection of reagents and conditions:

-

Choice of Coupling Reagent (EDC): EDC is a water-soluble carbodiimide, which greatly simplifies purification.[7] The primary byproduct of the reaction, an isourea, is also water-soluble and can be easily removed during the aqueous workup.[7] This is a significant advantage over reagents like Dicyclohexylcarbodiimide (DCC), which produces a urea byproduct that is often difficult to remove from the desired product.

-

The Indispensable Additive (HOBt): While the reaction can proceed with EDC alone, the inclusion of HOBt is critical for two reasons. First, it accelerates the coupling reaction. Second, and more importantly, it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable active ester. This significantly suppresses the formation of the undesired N-acylurea byproduct and minimizes the risk of racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.[4]

-

Selection of Base (DIPEA): A base is required to deprotonate the 4-Nitrobenzylamine hydrochloride. Diisopropylethylamine (DIPEA) is an ideal choice because it is a sterically hindered, non-nucleophilic base. Its bulk prevents it from competing with the primary amine as a nucleophile in attacking the activated carboxylic acid. Using a nucleophilic base like triethylamine (TEA) can sometimes lead to the formation of unwanted side products. An excess of the base is used to ensure complete neutralization of the amine salt and to neutralize any acidic species generated during the reaction.

-

Solvent Selection (DMF or DCM): Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent solvents for this reaction. They are aprotic and can dissolve a wide range of organic molecules. DMF is particularly useful for less soluble starting materials. It is crucial to use anhydrous solvents to prevent the hydrolysis of the activated intermediates, which would revert them back to the starting carboxylic acid.

-

Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic activation of the carboxylic acid. This helps to minimize side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion in a reasonable timeframe.

Experimental Protocol: Amide Coupling of a Carboxylic Acid with 4-Nitrobenzylamine Hydrochloride

This protocol provides a general procedure. The specific quantities should be calculated based on the molecular weight of the chosen carboxylic acid.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

4-Nitrobenzylamine hydrochloride (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

1N Hydrochloric Acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, standard glassware.

Workflow Diagram:

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), 4-Nitrobenzylamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

-

Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M with respect to the carboxylic acid).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Base Addition: Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution. A slight exotherm may be observed.

-

Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. Ensure the temperature remains below 10 °C during the addition.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. The electron-withdrawing nitro group on the amine can make it less nucleophilic, potentially requiring longer reaction times.[1]

-

Workup: a. Once the reaction is complete, dilute the mixture with additional DCM or an appropriate organic solvent like ethyl acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude amide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[8]

Trustworthiness: A Self-Validating System

This protocol incorporates several features to ensure reliability and aid in troubleshooting:

-

Monitoring Progress: Regular monitoring by TLC or LC-MS is essential. The disappearance of the limiting reagent (typically the carboxylic acid) is a key indicator of reaction completion.

-

Aqueous Workup: The specific washing steps are designed to systematically remove unreacted reagents and byproducts. The acidic wash removes bases (DIPEA), the basic wash removes acidic components (HOBt, carboxylic acid), and the final brine wash removes residual water. This ensures a cleaner crude product, simplifying the final purification.

-

Stable Reagents: The use of hydrochloride salts for both the amine and the coupling reagent (EDC·HCl) enhances their shelf-life and stability.

-

Troubleshooting: If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, although this should be done with caution as it may increase the risk of side reactions. Ensuring the anhydrous nature of the solvent is also critical for success.

Data Presentation: Typical Reagent Stoichiometry

| Reagent | Molar Equivalents | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| 4-Nitrobenzylamine HCl | 1.0 - 1.2 | Nucleophile (amine source) |

| EDC·HCl | 1.1 - 1.5 | Coupling Reagent (activates carboxylic acid) |

| HOBt | 1.1 - 1.5 | Additive (reduces side reactions/racemization) |

| DIPEA / TEA | 2.0 - 3.0 | Base (neutralizes amine salt) |

Note: Using a slight excess of the amine and coupling reagents can help drive the reaction to completion, especially if the carboxylic acid is valuable.

References

-

Fukuyama, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health. Available at: [Link]

-

Kotha, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Biofilm Inhibitor Synthesis. Amide Coupling. University of Kansas. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Chemistry Steps. (2025). Converting Amines to Amides. Available at: [Link]

-

Reddit. (2017). coupling reaction using EDC/HOBt. Available at: [Link]

-

Organic Syntheses. A Safe and Efficient Method for Solution-Phase Peptide Synthesis Using Oxyma as an Activating Agent. Available at: [Link]

-

ResearchGate. (2023). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. Available at: [Link]

-

Fukase, K., et al. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Available at: [Link]

-

Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Available at: [Link]

-

Organic Syntheses. Preparation of 2-Aryl- and 2-Alkenylindole-4-carboxylic Acid Derivatives via Palladium-Catalyzed Reductive Cyclization. Available at: [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

- Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.

-

Gawas, D., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. PMC. Available at: [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lab Reporter [fishersci.dk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Preparation of p-Nitrobenzylamine Free Base from its Hydrochloride Salt

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of p-nitrobenzylamine free base from its corresponding hydrochloride salt. The protocol herein is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require the free base form of p-nitrobenzylamine for subsequent reactions or characterization. This application note elucidates the chemical principles underpinning the conversion, provides a detailed, step-by-step experimental protocol, and emphasizes safety considerations. The methodology is straightforward, employing a standard acid-base neutralization and liquid-liquid extraction to yield the desired product in high purity.

Introduction: The Rationale for Free Base Generation

p-Nitrobenzylamine is a versatile chemical intermediate utilized in the synthesis of various target molecules, including pharmaceuticals and functional materials. It is frequently supplied and stored as a hydrochloride salt to enhance its stability and shelf-life. The salt form is generally more crystalline and less susceptible to degradation than the free base. However, for many synthetic applications, particularly those involving nucleophilic attack by the amine, the free amine form is essential. The protonated ammonium salt is non-nucleophilic and requires deprotonation to liberate the lone pair of electrons on the nitrogen atom, thereby restoring its reactivity.

The conversion of p-nitrobenzylamine hydrochloride to its free base is a fundamental acid-base reaction. The hydrochloride salt, when dissolved in a suitable solvent, exists as the p-nitrobenzylammonium cation and a chloride anion. By introducing a base, the proton is abstracted from the ammonium group, yielding the neutral p-nitrobenzylamine free base and a salt byproduct. The choice of base and solvent system is critical to ensure a complete and clean conversion, as well as a straightforward purification.

Chemical & Physical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the product is crucial for a successful experiment.

| Property | p-Nitrobenzylamine Hydrochloride | p-Nitrobenzylamine (Free Base) |

| Molecular Formula | C₇H₉ClN₂O₂[1] | C₇H₈N₂O₂[2] |

| Molecular Weight | 188.61 g/mol [1] | 152.15 g/mol [2] |

| Appearance | White to light yellow powder/crystal | Not explicitly stated, but expected to be a solid |

| Melting Point | ~265 °C (decomposes)[3] | Not explicitly stated |

| Solubility | Soluble in water and alcohol[3][4] | Expected to have lower water solubility and good solubility in organic solvents |

| pKa | Not explicitly stated for the hydrochloride, but the pKa of the conjugate acid is implied by the basicity of the free amine. | The IUPAC Digitized pKa Dataset contains an entry for 4-nitrobenzylamine[2]. |

Experimental Workflow

The overall experimental workflow for the preparation of p-nitrobenzylamine free base from its hydrochloride salt can be visualized as a three-stage process: Dissolution, Neutralization, and Purification.

Caption: Workflow for free base preparation.

Detailed Experimental Protocol

This protocol is designed for the conversion of p-nitrobenzylamine hydrochloride to its free base.

Materials and Reagents

-

p-Nitrobenzylamine hydrochloride (C₇H₉ClN₂O₂)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

-

Deionized water

-

Ethyl acetate (or other suitable organic solvent like dichloromethane)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

pH indicator paper or a calibrated pH meter

Equipment

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Separatory funnel

-

Beakers

-

Graduated cylinders

-

Round-bottom flask

-

Rotary evaporator

-

Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions

-

p-Nitrobenzylamine hydrochloride: Causes skin and serious eye irritation[1]. Avoid breathing dust[5]. Wear protective gloves, clothing, and eye/face protection.

-

Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Ethyl acetate: Flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

-

General Handling: Perform the entire procedure in a well-ventilated fume hood[5][6][7]. Ensure that appropriate personal protective equipment (safety goggles, lab coat, and gloves) is worn at all times.

Step-by-Step Procedure

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the p-nitrobenzylamine hydrochloride in a minimal amount of deionized water with stirring. The hydrochloride salt is soluble in water[3][4].

-

Basification: While stirring, slowly add a solution of 1 M sodium hydroxide dropwise to the dissolved p-nitrobenzylamine hydrochloride. The addition of a base will neutralize the hydrochloride, leading to the formation of the free amine.

-

pH Monitoring: Periodically check the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is greater than 10 to ensure complete deprotonation of the amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (or another suitable water-immiscible organic solvent). The p-nitrobenzylamine free base will preferentially dissolve in the organic layer. Repeat the extraction two more times with fresh portions of ethyl acetate to maximize the yield.

-

Washing: Combine the organic extracts in the separatory funnel and wash with brine. This step helps to remove any residual water-soluble impurities and reduces the amount of dissolved water in the organic layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate to remove any remaining traces of water.

-

Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

-

Final Product: The resulting solid is the p-nitrobenzylamine free base. The purity can be assessed by techniques such as NMR, IR spectroscopy, or melting point analysis.

Troubleshooting and Considerations

-

Incomplete Neutralization: If the free base fails to extract efficiently into the organic layer, it may be due to incomplete neutralization. Re-check the pH of the aqueous layer and add more base if necessary.

-

Emulsion Formation: During extraction, an emulsion may form at the interface of the aqueous and organic layers. This can often be broken by the addition of a small amount of brine or by gentle swirling.

-

Alternative Bases: While sodium hydroxide is effective, weaker bases like sodium bicarbonate or sodium carbonate can also be used. The choice of base may depend on the sensitivity of the free amine to strong bases.

-

Alternative Extraction Solvents: Dichloromethane is another common solvent for extracting amines. Its higher density will result in it being the bottom layer during extraction.

Conclusion

The conversion of p-nitrobenzylamine hydrochloride to its free base is a routine yet critical procedure in synthetic chemistry. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably and safely prepare high-purity p-nitrobenzylamine free base, ready for use in a wide array of synthetic applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252467, 4-Nitrobenzylamine hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-nitrobenzylammonium HCL. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29147, 4-Nitrobenzylamine. Retrieved from [Link]

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 30). 8.1: Acid and Base Neutralization. Retrieved from [Link]

Sources

- 1. 4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Nitro-N-(n-propyl)benzylamine hydrochloride, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ie [fishersci.ie]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Precision N-Alkylation of 4-Nitrobenzylamine Hydrochloride

Executive Summary

4-Nitrobenzylamine hydrochloride (1 ) is a robust building block frequently employed in the synthesis of pharmaceutical intermediates, particularly for introducing the p-nitrobenzyl moiety as a latent aniline (reducible to p-aminobenzyl) or as a

However, the hydrochloride salt form presents specific solubility and reactivity challenges often overlooked in standard literature. Direct application of standard alkylation protocols without adjusting for the salt stoichiometry or pH often leads to stalled reactions or heterogeneous mixtures.

This guide details two field-proven methodologies to N-alkylate 1 :

-

Reductive Amination: The "Gold Standard" for selective mono-alkylation .

-

Direct Nucleophilic Substitution (

): Best for bis-alkylation or introducing sterically unhindered primary alkyl groups.

Critical Mechanistic Insight: The "Salt" Factor

Before initiating any protocol, the researcher must address the hydrochloride counter-ion.

-

The Problem: 4-Nitrobenzylamine HCl is protonated (

). It is non-nucleophilic in this state.[1] It is also insoluble in non-polar solvents (DCM, Toluene) typically used for alkylation. -

The Solution: You must liberate the free amine (

).-

In-situ Neutralization: Adding 1.0 equivalent of organic base (DIPEA or

) directly to the reaction pot. -

Pre-neutralization: Partitioning the salt between 1M NaOH and DCM, separating the organic layer, and evaporating to obtain the free base oil.

-

Expert Tip: For Reductive Amination, in-situ neutralization is preferred. The slight acidity of the resulting triethylammonium chloride salts actually buffers the reaction, promoting imine formation (which is acid-catalyzed).

Method A: Reductive Amination (Preferred for Mono-Alkylation)

Target: Synthesis of Secondary Amines (

The Chemistry

This method utilizes an aldehyde or ketone to form an imine intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (

Reagents[2][3][4][5][6][7]

-

Substrate: 4-Nitrobenzylamine HCl (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.1 - 1.2 equiv)

-

Base: Triethylamine (

) or DIPEA (1.0 equiv) – Crucial for unlocking the HCl salt. -

Reductant: Sodium Triacetoxyborohydride (

) (1.5 equiv)[2] -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[2]

-

Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) – Catalyzes imine formation.

Step-by-Step Protocol

-

Preparation: In a dry round-bottom flask, suspend 4-Nitrobenzylamine HCl (1.0 equiv) in DCE (0.2 M concentration).

-

Liberation: Add

(1.0 equiv). Stir for 10 minutes. The slurry will change consistency as the free amine is liberated and -

Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[2] Immediately add Acetic Acid (1.5 equiv).

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction: Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes). Add

(1.5 equiv) in three portions over 10 minutes.-

Note: Gas evolution (

) is minor but possible.

-

-

Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; imine intermediate usually disappears).

-

Quench & Workup:

-

Purification: Flash Chromatography (Hexane/EtOAc).

Workflow Diagram (Method A)

Caption: Step-wise transformation from HCl salt to Secondary Amine via Reductive Amination.

Method B: Direct Nucleophilic Substitution ( )

Target: Tertiary Amines (Bis-alkylation) or hindered Secondary Amines. Risk: Over-alkylation is common if stoichiometry is not strictly controlled.

The Chemistry

Classic

Reagents[2][3][4][5][6][7]

-

Substrate: 4-Nitrobenzylamine HCl (1.0 equiv)

-

Electrophile: Alkyl Halide (R-Br or R-I).

-

For Secondary Amine: Use 0.9 equiv (Deficit to prevent over-alkylation).

-

For Tertiary Amine: Use 2.5 - 3.0 equiv.

-

-

Base: Potassium Carbonate (

) (3.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF.

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition to activate Alkyl Chlorides/Bromides.[2]

Step-by-Step Protocol

-

Setup: In a vial/flask, combine 4-Nitrobenzylamine HCl (1.0 equiv),

(3.0 equiv), and KI (0.1 equiv). -

Solvent: Add MeCN (0.15 M). Stir vigorously. The base will slowly neutralize the HCl salt.

-

Addition: Add the Alkyl Halide.

-

Heating:

-

Primary Alkyl Halides: Heat to 60 °C.

-

Secondary Alkyl Halides: Heat to 80 °C or reflux.

-

-

Monitoring: Check TLC/LC-MS after 2 hours.

-

Warning: If aiming for mono-alkylation, stop immediately upon consumption of starting material.

-

-

Workup:

Decision Logic Diagram (Method Selection)

Caption: Decision matrix for selecting the optimal alkylation strategy.

Analytical Data & Troubleshooting

Expected NMR Signatures

The nitro group exerts a strong deshielding effect.

-

Starting Material (Free Base): Benzylic

singlet appears around -

Product (N-Alkylated): The benzylic

usually shifts slightly upfield or remains similar ( -

Aromatic Region: Typical AA'BB' system for p-substituted benzene. Two doublets around

8.18 (ortho to

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (Method A) | HCl salt not neutralized. | Ensure 1.0 eq |

| Low Yield (Method A) | Imine hydrolysis. | Ensure solvents are dry. Use Molecular Sieves (4Å) during imine formation step. |

| Over-alkylation (Method B) | Too much alkyl halide. | Use Method A if possible. If not, add Alkyl Halide dropwise to a large excess of amine (reverse addition). |

| Product is Water Soluble | Amine is too polar. | Do not use water wash. Evaporate solvent and load crude directly onto Silica or C18 column. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811.

-

Sigma-Aldrich. "4-Nitrobenzylamine hydrochloride Product Sheet." Merck KGaA.

-

BenchChem. "Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine." (General procedure adapted for nitro-analogs).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Reactions Involving p-Nitrobenzylamine

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted p-nitrobenzylamine from reaction mixtures. Our goal is to equip you with the knowledge to select and implement the most effective purification strategy for your specific experimental context, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted p-nitrobenzylamine crucial for my reaction's success?

Unreacted starting materials, such as p-nitrobenzylamine, can interfere with subsequent reaction steps, complicate product characterization, and compromise the biological activity and safety profile of your final compound. Its basic nature and potential for side reactions necessitate its thorough removal to ensure high product purity.

Q2: What are the key properties of p-nitrobenzylamine that influence purification?

Understanding the physicochemical properties of p-nitrobenzylamine is fundamental to designing an effective purification strategy.

| Property | Value | Significance for Purification |

| Molecular Weight | 152.15 g/mol [1][2] | Influences chromatographic mobility and distillation parameters. |

| Melting Point | 117-119 °C[1][3] | Relevant for crystallization-based purification. |

| Boiling Point | 298 °C[1][3] | High boiling point makes removal by simple evaporation challenging. |

| pKa (Predicted) | 8.36 ± 0.10[1][3] | The basicity of the amine allows for selective removal via acid-base extraction. |

| Solubility | Soluble in organic solvents like ethyl acetate and methanol.[1][4] | Important for selecting appropriate solvents for extraction and chromatography. |

Q3: Can I remove p-nitrobenzylamine by simply washing my organic layer with water?

No, this is generally ineffective. Like many amines, p-nitrobenzylamine will preferentially partition into the organic layer during a standard aqueous workup.[5] To make it water-soluble for removal, its basic nature must be exploited.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you might encounter during the purification process and provides actionable solutions.

Scenario 1: My product is acid-sensitive, and I cannot use an acidic wash.

Problem: Standard acidic workups to protonate and extract the basic p-nitrobenzylamine are not viable due to potential degradation of the desired product.

Solution: Copper Sulfate Wash

A wash with an aqueous solution of copper (II) sulfate is an effective alternative. The copper ions form a complex with the amine, which then partitions into the aqueous layer.[5][6]

Step-by-Step Protocol: Copper Sulfate Wash

-

Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Prepare a 10% (w/v) aqueous solution of copper (II) sulfate.

-

Wash the organic layer with the copper sulfate solution. The aqueous layer will turn purple as the copper-amine complex forms.[5]

-

Repeat the wash until no further color change is observed in the aqueous layer, indicating that all the p-nitrobenzylamine has been removed.[5]

-

Wash the organic layer with brine to remove any residual copper salts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: I've tried an acidic wash, but I'm still seeing p-nitrobenzylamine in my product.

Problem: Incomplete removal of p-nitrobenzylamine after an acidic wash can occur due to insufficient acidification or phase separation issues.

Solution: pH Adjustment and Monitoring

Ensure the pH of the aqueous layer is sufficiently low to fully protonate the amine. A pH of 4 or lower is typically required.[5]

Step-by-Step Protocol: Optimized Acidic Wash

-

Dissolve the crude reaction mixture in a suitable organic solvent.

-

Wash the organic layer with a dilute acid solution (e.g., 1 M HCl).

-

After separation, check the pH of the aqueous layer using pH paper or a pH meter to confirm it is ≤ 4.

-

If the pH is not low enough, add more acid to the separatory funnel, shake, and re-check.

-

Perform multiple acidic washes to ensure complete removal.

-

Back-extract the combined acidic aqueous layers with a fresh portion of the organic solvent to recover any non-basic product that may have partitioned.

-

Neutralize the organic layer with a wash of saturated aqueous sodium bicarbonate solution, followed by a brine wash.

-

Dry the organic layer, filter, and concentrate.

Scenario 3: My product has similar polarity to p-nitrobenzylamine, making chromatographic separation difficult.

Problem: Co-elution of the product and unreacted starting material during column chromatography leads to impure fractions.

Solution: Scavenger Resins